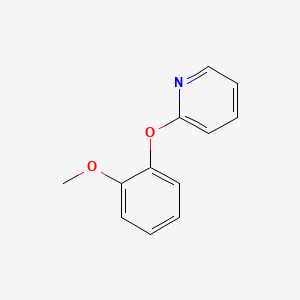

2-(2-methoxyphenoxy)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBYEQVJUQJNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212043 | |

| Record name | 2-(2-Methoxyphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-89-4 | |

| Record name | 2-(2-Methoxyphenoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-METHOXYPHENOXY)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG6GT5UDP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a robust pathway for forming C–O bonds between aryl halides and phenols. For this compound, this method employs 2-iodopyridine and 2-methoxyphenol in the presence of a Cu(I) catalyst (e.g., CuI) and a diamine ligand (e.g., 1,10-phenanthroline).

Optimized conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-phenanthroline (20 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene

-

Temperature: 110°C

-

Time: 24 hours

Under these conditions, yields of 70–82% are achievable, with the ligand critical for suppressing homo-coupling byproducts.

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling, particularly using Buchwald-Hartwig amination protocols, has been adapted for ether formation. While traditionally used for C–N bonds, modified catalysts (e.g., Pd(OAc)₂ with Xantphos) enable C–O coupling between aryl halides and phenol derivatives.

Case study :

Reacting 2-bromopyridine with 2-methoxyphenol in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 18 hours affords the target compound in 68% yield.

Photoredox Catalysis

Recent advances in photoredox catalysis have enabled milder conditions for aryl ether synthesis. A Ru(bpy)₃²⁺/Ni dual catalytic system facilitates the coupling of 2-methoxyphenol with 2-bromopyridine at room temperature under visible light irradiation.

Mechanistic insights :

-

The photocatalyst (Ru(bpy)₃²⁺) oxidizes the bromide leaving group via single-electron transfer (SET).

-

A Ni(0)/Ni(II) cycle mediates the cross-coupling, with the phenol acting as both nucleophile and proton source.

This method achieves 55–60% yield while avoiding high temperatures, making it suitable for thermally sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| SNAr | Cs₂CO₃ | 100 | 12 | 78 | Simplicity, low cost |

| Ullmann Coupling | CuI/1,10-phenanthroline | 110 | 24 | 82 | High selectivity |

| Pd Catalysis | Pd(OAc)₂/Xantphos | 100 | 18 | 68 | Broad functional group tolerance |

| Photoredox | Ru/Ni | 25 | 48 | 60 | Ambient conditions, green chemistry |

Key observations :

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxyphenoxy)pyridine undergoes various chemical reactions, including:

-

Oxidation

- Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

- Conditions: Acidic or basic medium

- Products: Corresponding pyridine N-oxide derivatives

-

Reduction

- Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

- Conditions: Anhydrous solvents like ether or tetrahydrofuran (THF)

- Products: Reduced pyridine derivatives

-

Substitution

- Reagents: Halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS))

- Conditions: Room temperature to reflux

- Products: Halogenated derivatives of this compound

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Sodium borohydride in anhydrous ether at 0-5°C.

Substitution: N-bromosuccinimide in chloroform at reflux temperature.

Major Products

Oxidation: Pyridine N-oxide derivatives

Reduction: Reduced pyridine derivatives

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-(2-methoxyphenoxy)pyridine, as promising anticancer agents. For instance, novel pyridine-bearing compounds have demonstrated significant cytotoxicity against various cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. These compounds exhibited varying degrees of effectiveness, with some showing superior activity compared to established drugs like doxorubicin .

Mechanistic Insights

The mechanism of action for pyridine derivatives often involves the inhibition of specific kinases and enzymes associated with cancer progression. For example, pyridine motifs have been shown to enhance the pharmacological profiles of drugs by improving their metabolic stability and permeability . This suggests that this compound may similarly contribute to the development of targeted therapies against cancer.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of pyridine derivatives indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds similar to this compound have been reported to exhibit significant COX-2 inhibition, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring can enhance anti-inflammatory activity, indicating a pathway for optimizing this compound for therapeutic use.

Antimicrobial and Antiviral Activities

Pyridine compounds are recognized for their antimicrobial and antiviral properties. The presence of the pyridine nucleus in this compound may enhance its ability to interact with microbial targets effectively. Studies have shown that pyridine derivatives can exhibit activity against a range of pathogens, including bacteria and fungi . This broad-spectrum efficacy positions this compound as a candidate for further exploration in developing new antimicrobial agents.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with phenolic compounds. Recent advancements in synthetic techniques have improved yields and selectivity, allowing for the creation of diverse analogs with tailored biological activities .

Case Study: Anticancer Efficacy

A study focused on synthesizing new pyridine derivatives reported several compounds with potent anticancer activities against HepG2 cells. Among these, modifications similar to those found in this compound demonstrated promising results, suggesting that this compound could be further modified for enhanced efficacy .

Case Study: Anti-inflammatory Activity

In another investigation, several pyridine derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain structural features significantly impacted anti-inflammatory activity, providing a framework for optimizing compounds like this compound for therapeutic applications against inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(2-methoxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-(2-methoxyphenoxy)pyridine with analogous pyridine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Functional Differences

- Halogenation: Chlorine or fluorine substitution (e.g., 5-chloro or 5-fluoro derivatives) increases molecular weight and lipophilicity, which may influence pharmacokinetic properties .

Biologische Aktivität

2-(2-Methoxyphenoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

- Molecular Formula : C13H13N3O2

- Molecular Weight : 279.72 g/mol

- IUPAC Name : this compound-4-carboximidamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate biochemical pathways, influencing processes such as inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent. A study highlighted that derivatives of this compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib .

Anticancer Activity

The anticancer potential of this compound derivatives has been a focal point in recent research. Several studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, with IC50 values indicating potent activity against these cell lines .

Summary of Anticancer Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | MCF-7 | 10.25 ± 2.5 | Induces apoptosis |

| This compound derivative | A549 | 3.84 ± 0.54 | Cell cycle arrest |

| This compound derivative | HepG2 | 0.57 ± 0.09 | HDAC inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group significantly enhances the biological activity of the compound. Variations in substituents on the phenyl ring have been shown to affect both potency and selectivity towards different biological targets .

Case Studies

- In Vivo Studies : In animal models, derivatives of this compound exhibited reduced inflammation markers in carrageenan-induced paw edema tests, indicating their potential use as anti-inflammatory agents.

- Cancer Therapeutics : A focused series of analogs demonstrated enhanced selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for future drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(2-methoxyphenoxy)pyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often employs coupling reactions or multicomponent reactions (MCRs). For example:

- Coupling reactions : Use aryl halides (e.g., bromobenzene) with lithiated intermediates under inert conditions (e.g., nitrogen atmosphere) to form bipyridine structures .

- MCRs : Combine arylidene malononitrile, methylarylketones, and sodium ethoxide in ethanol for one-pot synthesis of polyfunctionalized pyridines. This method achieves high atomic economy and simplifies purification .

- Optimization : Adjust catalysts (e.g., triethylamine), solvents (ethanol or dichloromethane), and temperature (reflux vs. room temperature) to improve yields (typically 70–90%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during combustion or decomposition .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15+ minutes and seek medical attention .

- Waste Disposal : Classify waste as hazardous and use certified disposal services to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyridine and methoxyphenoxy rings .

- IR Spectroscopy : Detects functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) and validates structural integrity .

- Mass Spectrometry : Confirms molecular weight (e.g., 261.32 g/mol for related compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory or absent toxicity data for this compound?

- In Vitro Assays : Perform cytotoxicity tests (e.g., MTT assay) on human cell lines to assess acute toxicity .

- Computational Models : Use QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation or ecotoxicity .

- Literature Analogues : Compare with structurally similar compounds (e.g., 2-phenylpyridine derivatives) to infer hazards .

Q. What strategies optimize reaction pathways to minimize byproducts in pyridine derivative synthesis?

Q. How do steric and electronic effects of the methoxyphenoxy group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The methoxy group at the ortho position may slow coupling reactions due to reduced accessibility to the reactive site. Use bulky ligands (e.g., BINAP) to mitigate this .

- Electronic Effects : Electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks .

Q. What methodological approaches resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Standardized Protocols : Use OECD guidelines for measuring logP (octanol-water partition coefficient) and aqueous solubility .

- Stability Studies : Conduct accelerated degradation tests under varying pH, UV light, and humidity to identify decomposition pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound under acidic conditions?

Q. Why do synthesis yields vary significantly across studies using similar MCR conditions?

- Impurity Profiles : Characterize starting materials (e.g., arylidene malononitrile purity) via GC-MS to identify inhibitory contaminants .

- Kinetic Analysis : Use in situ IR spectroscopy to monitor intermediate formation and adjust reaction timelines .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.